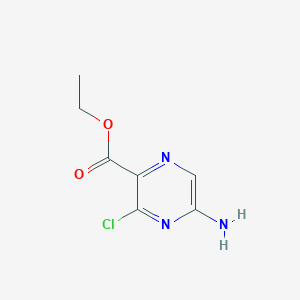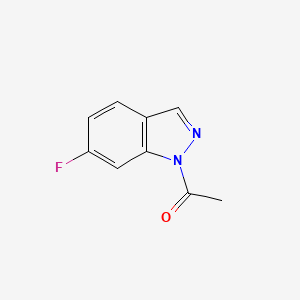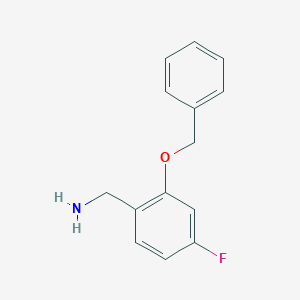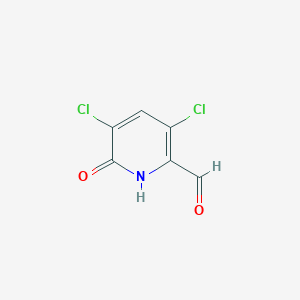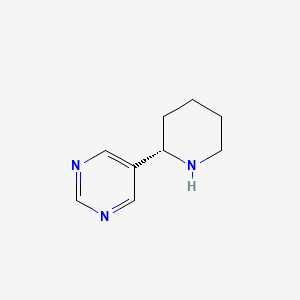![molecular formula C12H11N3 B12952061 (1H-Naphtho[1,2-d]imidazol-2-yl)methanamine](/img/structure/B12952061.png)
(1H-Naphtho[1,2-d]imidazol-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1H-Naphtho[1,2-d]imidazol-2-yl)methanamine” is a chemical compound with the following IUPAC name : “this compound” is a chemical compound with the following IUPAC name: This compound . Its molecular formula is C₁₂H₁₁N₃ , and it exists as a dihydrochloride salt with a molecular weight of 270.16 g/mol . This compound features a fused imidazole ring system attached to a naphthalene moiety.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common method involves the condensation of 1,2-diaminonaphthalene with glyoxal or its derivatives. The reaction proceeds through cyclization and subsequent reduction to yield the desired product .
Reaction Conditions:: The reaction typically occurs under mild conditions, often in organic solvents such as methanol or ethanol . Acidic or basic catalysts may be employed to facilitate the cyclization step.
Industrial Production:: While industrial-scale production details are proprietary, laboratories often synthesize this compound for research purposes.
Analyse Des Réactions Chimiques
Reactivity:: “(1H-Naphtho[1,2-d]imidazol-2-yl)methanamine” can participate in various chemical reactions:
- Oxidation : It can undergo oxidation reactions, potentially leading to the formation of imidazole derivatives.
- Reduction : Reduction of the imine group may yield secondary amines.
- Substitution : Substituents on the naphthalene ring can be modified via substitution reactions.
- Oxidation : Reagents like hydrogen peroxide (H₂O₂) or manganese dioxide (MnO₂) may be used.
- Reduction : Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) can reduce the imine.
- Substitution : Various electrophiles (e.g., alkyl halides) can be employed.
Major Products:: The specific products depend on the reaction conditions and substituents present. For example, reduction may yield secondary amines or even fully saturated derivatives.
Applications De Recherche Scientifique
Chemistry:: Researchers use this compound as a building block for the synthesis of more complex molecules due to its unique fused-ring structure.
Biology and Medicine::- Biological Studies : Scientists investigate its interactions with biological targets, such as receptors or enzymes.
- Medicinal Chemistry : It may serve as a scaffold for drug development, especially in the context of imidazole-containing compounds.
Industry:: While not widely used in industry, it contributes indirectly by enabling the creation of novel molecules.
Mécanisme D'action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific protein targets or cellular pathways.
Comparaison Avec Des Composés Similaires
This compound shares similarities with other imidazole-containing molecules, such as (1-Methyl-1H-imidazol-2-yl)methanamine and 1H-benzimidazol-2-ylmethanamine hydrochloride . Its uniqueness lies in the fused naphthalene ring system.
Propriétés
Formule moléculaire |
C12H11N3 |
|---|---|
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
3H-benzo[e]benzimidazol-2-ylmethanamine |
InChI |
InChI=1S/C12H11N3/c13-7-11-14-10-6-5-8-3-1-2-4-9(8)12(10)15-11/h1-6H,7,13H2,(H,14,15) |
Clé InChI |
OLXCQAPSFQXYCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2N=C(N3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12951979.png)
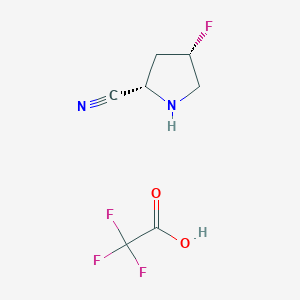
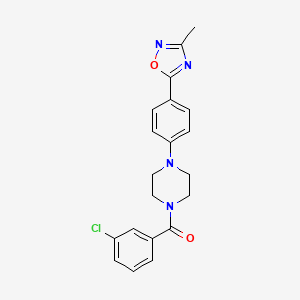
![2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12951982.png)
![(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B12951988.png)
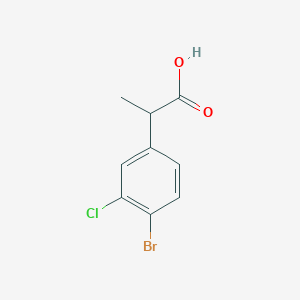
![N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B12952000.png)
